
Spectroscopic data (NMR, IR, Mass) for 2-
Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B020821 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-
nitrobenzaldehyde

This document provides a comprehensive analysis of the spectroscopic data for 2-Hydroxy-4-
nitrobenzaldehyde (CAS No. 2460-58-4), a key intermediate in organic synthesis and drug

development. As researchers and professionals in the field, a thorough understanding of a

molecule's spectroscopic signature is paramount for structure elucidation, purity assessment,

and quality control. This guide moves beyond a simple data repository, offering insights into the

causal relationships between molecular structure and spectral features, grounded in

established chemical principles.

Molecular Architecture and Electronic Landscape
2-Hydroxy-4-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular

formula C₇H₅NO₄.[1][2][3] Its structure is characterized by a benzene ring functionalized with a

hydroxyl (-OH) group, a nitro (-NO₂) group, and an aldehyde (-CHO) group.

The positioning of these groups dictates the molecule's electronic properties and,

consequently, its spectroscopic behavior.

Hydroxyl Group (-OH) at C2: An activating, ortho, para-directing group that donates electron

density to the ring via resonance.
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Aldehyde Group (-CHO) at C1: A deactivating, meta-directing group that withdraws electron

density through both inductive and resonance effects.

Nitro Group (-NO₂) at C4: A strongly deactivating, meta-directing group that significantly

withdraws electron density from the ring via resonance and induction.

The interplay of these competing electronic effects creates a unique "fingerprint" across various

spectroscopic techniques.

Figure 1: Structure of 2-Hydroxy-4-nitrobenzaldehyde with atom numbering for spectral

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The choice of solvent is critical, especially for observing labile protons like the

phenolic -OH. Solvents like DMSO-d₆ are excellent hydrogen bond acceptors, which slows

down the proton exchange rate and often results in sharper, more observable -OH signals

compared to solvents like CDCl₃.[4][5][6]

¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals for the aldehydic, phenolic, and

aromatic protons. The strong electron-withdrawing nature of the nitro and aldehyde groups

shifts the aromatic protons downfield.
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

-OH ~11.0 - 11.5 Broad Singlet - 1H

-CHO ~10.3 Singlet - 1H

H3 ~8.1 Doublet ~2.0 1H

H5 ~8.3
Doublet of

Doublets
~8.5, ~2.0 1H

H6 ~7.2 Doublet ~8.5 1H

(Note: Data are

typical values

and may vary

slightly based on

solvent and

concentration.

Data synthesized

from spectral

prediction and

available data for

analogous

compounds.)[7]

[8]

Expert Interpretation:

Phenolic Proton (-OH): The highly deshielded signal around 11 ppm is characteristic of a

phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent

aldehyde's carbonyl oxygen. This broadness is typical for exchangeable protons.[4][9]

Aldehydic Proton (-CHO): The singlet at ~10.3 ppm is a classic indicator of an aldehyde

proton. Its downfield position is due to the electronegativity of the oxygen and the magnetic

anisotropy of the carbonyl group.
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Aromatic Protons (H3, H5, H6):

H5: This proton is positioned between two electron-withdrawing groups (-CHO and -NO₂),

making it the most deshielded of the aromatic protons. It appears as a doublet of doublets

due to coupling with both H6 (ortho-coupling, J ≈ 8.5 Hz) and H3 (meta-coupling, J ≈ 2.0

Hz).

H3: This proton is ortho to the strong electron-withdrawing nitro group, leading to a

significant downfield shift. It shows only meta-coupling to H5, resulting in a doublet.

H6: This proton is ortho to the hydroxyl group (electron-donating), placing it at the most

upfield position among the aromatic signals. It exhibits ortho-coupling with H5, appearing

as a doublet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton. The chemical shifts are heavily

influenced by the attached functional groups.

Carbon Assignment Chemical Shift (δ, ppm)

C1 (-CHO) ~190

C2 (-OH) ~160

C3 ~118

C4 (-NO₂) ~150

C5 ~130

C6 ~120

C=O (Aldehyde) ~195

(Note: Data are predicted values based on

established substituent effects and data for

similar compounds like 4-Hydroxy-3-

nitrobenzaldehyde.)[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://spectrabase.com/spectrum/4bjeuSHnZaM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expert Interpretation:

Carbonyl Carbon (C=O): The signal at the far downfield region (~195 ppm) is unequivocally

the aldehydic carbonyl carbon.

Substituted Carbons (C1, C2, C4): These carbons, directly attached to substituents, show

distinct chemical shifts. C2, bearing the oxygen of the hydroxyl group, is significantly

deshielded (~160 ppm). C4, attached to the nitro group, is also strongly deshielded (~150

ppm).

Protonated Carbons (C3, C5, C6): Their shifts reflect the electronic environment. C5 is the

most deshielded among them due to its position relative to the withdrawing groups.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within the molecule. The

spectrum is a direct readout of the vibrational modes of the covalent bonds.[11][12]
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Frequency (cm⁻¹) Vibration Type Functional Group Intensity

3200 - 3500
O-H Stretch (H-

bonded)
Phenol (-OH) Broad, Strong

2850 & 2750 C-H Stretch Aldehyde (-CHO) Weak

1700 - 1725 C=O Stretch Aldehyde (-CHO) Strong, Sharp

1580 - 1620 C=C Stretch Aromatic Ring Medium

1510 - 1550
N-O Asymmetric

Stretch
Nitro (-NO₂) Strong

1340 - 1380
N-O Symmetric

Stretch
Nitro (-NO₂) Strong

1200 - 1300 C-O Stretch Phenol (-OH) Strong

(Note: Frequencies

are typical ranges for

the specified

functional groups.)[13]

[14][15]

Expert Interpretation:

The presence of a strong, sharp peak around 1710 cm⁻¹ (C=O) alongside weak bands at

~2850 and ~2750 cm⁻¹ (Fermi doublets) is a definitive signature for an aldehyde.

Two very strong bands for the nitro group (asymmetric and symmetric N-O stretching) are

expected and are crucial for confirming its presence.[14]

A broad absorption in the high-frequency region (3200-3500 cm⁻¹) indicates the hydrogen-

bonded phenolic hydroxyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity. The molecular weight of 2-Hydroxy-4-
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nitrobenzaldehyde is 167.12 g/mol .[1][2]

Expected Fragmentation Pattern (Electron Ionization): The molecular ion peak (M⁺) is expected

at m/z = 167. Common fragmentation pathways for nitroaromatic aldehydes include:

Loss of a hydrogen radical (-H): [M-H]⁺ at m/z = 166.

Loss of the formyl radical (-CHO): [M-CHO]⁺ at m/z = 138.

Loss of nitrogen dioxide (-NO₂): [M-NO₂]⁺ at m/z = 121.

Loss of nitric oxide (-NO): [M-NO]⁺ at m/z = 137.
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C₇H₅NO₄

 m/z = 167 (M⁺)

[M-H]⁺
 m/z = 166

- H•

[M-CHO]⁺
 m/z = 138- CHO•

[M-NO₂]⁺
 m/z = 121

- NO₂•

[M-NO]⁺
 m/z = 137

- NO•
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Figure 3: General workflow for the spectroscopic characterization of a chemical compound.

Safety and Handling
2-Hydroxy-4-nitrobenzaldehyde is classified as harmful and an irritant. [16]* Hazards:

Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause

respiratory irritation. [1][16][17][18]* Precautions:
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Handle in a well-ventilated area or fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves. [17] * Avoid inhalation of dust and direct contact with skin and
eyes. [17] * Wash hands thoroughly after handling.

Conclusion
The spectroscopic profile of 2-Hydroxy-4-nitrobenzaldehyde is a direct reflection of its unique

molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

provides a robust and self-validating system for its unambiguous identification. Key identifying

features include the downfield aldehydic and hydrogen-bonded phenolic protons in the ¹H NMR

spectrum, the characteristic C=O and dual N-O stretching vibrations in the IR spectrum, and a

molecular ion peak at m/z 167 in the mass spectrum. This comprehensive dataset serves as an

essential reference for researchers engaged in the synthesis, quality control, and application of

this important chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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